molecular formula C19H25NO3 B6351345 N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol CAS No. 302916-36-5

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol

Cat. No. B6351345
CAS RN: 302916-36-5
M. Wt: 315.4 g/mol
InChI Key: WNLBNJNEJNHEAU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol (NDPEA) is a peptide-like compound that has been studied for its potential applications in scientific research. NDPEA has been used in various laboratory experiments, such as in vitro and in vivo studies, to investigate its biochemical and physiological effects. This compound has been found to exhibit various properties, such as antimicrobial, anti-inflammatory, and antioxidant activities. In addition, NDPEA has been used in the synthesis of various compounds, such as peptides, polymers, and drugs.

Scientific Research Applications

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been used in various scientific research applications, such as in vitro and in vivo studies. In vitro studies have been used to investigate the biochemical and physiological effects of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol, while in vivo studies have been used to investigate the pharmacological effects of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol. N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has also been used in the synthesis of various compounds, such as peptides, polymers, and drugs.

Mechanism of Action

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is believed to act as an agonist of the G protein-coupled receptor (GPCR) family. GPCRs are proteins that are involved in signal transduction pathways and are responsible for various physiological processes, such as cell growth, differentiation, and metabolism. N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is thought to interact with GPCRs and activate the signal transduction pathways, which leads to the physiological effects of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol.
Biochemical and Physiological Effects
N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been found to exhibit various biochemical and physiological effects, such as antimicrobial, anti-inflammatory, and antioxidant activities. N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has also been found to have an effect on cell proliferation, differentiation, and metabolism. In addition, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been found to have an effect on the immune system, as well as on the cardiovascular and nervous systems.

Advantages and Limitations for Lab Experiments

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has several advantages for use in laboratory experiments. N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is easy to synthesize and is stable in a variety of conditions, making it ideal for use in various laboratory experiments. In addition, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been found to exhibit various biochemical and physiological effects, making it useful for investigating the effects of various compounds. However, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is not suitable for use in clinical trials due to its potential toxicity.

Future Directions

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has potential applications in the synthesis of various compounds, such as peptides, polymers, and drugs. N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol could also be used in the development of new therapeutic agents, such as anti-inflammatory and anti-cancer drugs. In addition, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol could be used to investigate the effects of various compounds on the immune system, as well as on the cardiovascular and nervous systems. Finally, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol could be used to investigate the effects of various compounds on cell proliferation, differentiation, and metabolism.

Synthesis Methods

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has been synthesized using a variety of methods, such as solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and chemical synthesis. In SPPS, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is synthesized on a solid support, such as a resin, which is then cleaved to release the peptide. In solution-phase peptide synthesis, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is synthesized in solution, which is then purified and isolated. Chemical synthesis involves the use of a variety of chemical reactions, such as condensation and cyclization reactions, to synthesize N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol.

properties

IUPAC Name

2-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-19(2)11-17(22)16(18(23)12-19)8-9-20-15(13-21)10-14-6-4-3-5-7-14/h3-8,15,20-21H,9-13H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBNJNEJNHEAU-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CCNC(CC2=CC=CC=C2)CO)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CCN[C@@H](CC2=CC=CC=C2)CO)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol

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